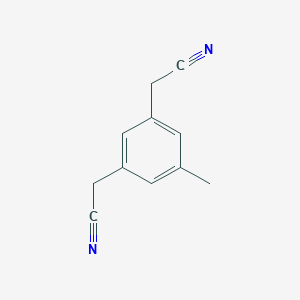

5-Methyl-1,3-benzenediacetonitrile

Descripción

The exact mass of the compound 5-Methyl-1,3-benzenediacetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Methyl-1,3-benzenediacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-1,3-benzenediacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Número CAS |

107170-81-0 |

|---|---|

Fórmula molecular |

C10H8N2 |

Peso molecular |

156.18 g/mol |

Nombre IUPAC |

2,5-dimethylbenzene-1,3-dicarbonitrile |

InChI |

InChI=1S/C10H8N2/c1-7-3-9(5-11)8(2)10(4-7)6-12/h3-4H,1-2H3 |

Clave InChI |

CQDLIGVVPZHEAS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)CC#N)CC#N |

SMILES canónico |

CC1=CC(=C(C(=C1)C#N)C)C#N |

Pictogramas |

Acute Toxic; Irritant |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methyl-1,3-benzenediacetonitrile (CAS 52219-48-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-1,3-benzenediacetonitrile, a key chemical intermediate in the synthesis of the aromatase inhibitor Anastrozole. The document details its chemical and physical properties, outlines a robust synthesis protocol, and discusses its pivotal role in pharmaceutical manufacturing. Furthermore, this guide addresses the handling, safety, and spectral characterization of the compound, offering a valuable resource for professionals in the fields of medicinal chemistry and drug development.

Introduction

5-Methyl-1,3-benzenediacetonitrile, with the CAS registry number 52219-48-2, is a dinitrile compound featuring a toluene backbone. Its strategic placement of two cyanomethyl groups makes it an essential precursor in the multi-step synthesis of Anastrozole, a third-generation non-steroidal aromatase inhibitor used in the treatment of hormone-receptor-positive breast cancer.[1][2] The structural rigidity and reactive nitrile functionalities of 5-Methyl-1,3-benzenediacetonitrile are critical for the construction of the final, complex structure of Anastrozole. A thorough understanding of the properties and synthesis of this intermediate is therefore paramount for the efficient and safe production of this vital pharmaceutical agent.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Methyl-1,3-benzenediacetonitrile is presented in the table below. These properties are essential for its handling, storage, and use in synthetic procedures.

| Property | Value | Source |

| CAS Number | 52219-48-2 | [2] |

| Molecular Formula | C₁₁H₁₀N₂ | [2] |

| Molecular Weight | 170.21 g/mol | [2] |

| Alternate Names | (3-Cyanomethyl-5-methylphenyl)acetonitrile; 5-Methylbenzene-1,3-diacetonitrile | [2] |

| Boiling Point | 225°C at 14 mmHg | [1] |

| Appearance | Not specified, likely a solid at room temperature |

Synthesis and Purification

The primary route for the synthesis of 5-Methyl-1,3-benzenediacetonitrile involves the cyanation of 3,5-bis(bromomethyl)toluene. This nucleophilic substitution reaction provides an efficient pathway to the desired dinitrile.

Synthetic Workflow

The synthesis can be visualized as a two-step process starting from 3,5-dimethyltoluene, which is first brominated to form the dibromide intermediate, followed by cyanation.

Caption: Synthetic pathway from 3,5-dimethyltoluene to 5-Methyl-1,3-benzenediacetonitrile.

Detailed Experimental Protocol: Cyanation of 3,5-bis(bromomethyl)toluene

This protocol is adapted from methodologies described for the synthesis of Anastrozole intermediates.

Materials:

-

3,5-bis(bromomethyl)toluene

-

Potassium cyanide (KCN)

-

Acetonitrile (anhydrous)

-

Water

-

Dichloromethane or Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-bis(bromomethyl)toluene in anhydrous acetonitrile.

-

Add potassium cyanide to the solution. The molar ratio of KCN to the dibromide should be slightly in excess (e.g., 2.2 equivalents).

-

Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction, typically monitored by TLC or HPLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction with water. Caution: KCN is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude 5-Methyl-1,3-benzenediacetonitrile.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectral Analysis

Detailed experimental spectral data for 5-Methyl-1,3-benzenediacetonitrile is not widely available in the public domain. Commercial suppliers of this compound typically provide spectral data upon purchase. For research and quality control purposes, the following spectral characteristics are anticipated based on the structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons, a singlet for the benzylic protons of the cyanomethyl groups, and signals in the aromatic region corresponding to the three protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum should exhibit signals for the methyl carbon, the benzylic carbons, the nitrile carbons, and the aromatic carbons. The symmetry of the molecule will influence the number of distinct aromatic signals.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹. Other expected absorptions include C-H stretching from the methyl and aromatic groups, and C=C stretching from the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 170.21 g/mol . Fragmentation patterns would likely involve the loss of cyanomethyl radicals or other characteristic cleavages.

Application in Anastrozole Synthesis

5-Methyl-1,3-benzenediacetonitrile is a crucial intermediate in the synthesis of Anastrozole. The synthetic pathway continues from this dinitrile through further functionalization.

Caption: Role of 5-Methyl-1,3-benzenediacetonitrile in the synthesis of Anastrozole.

Handling and Safety

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

In case of contact:

-

Skin: Immediately wash with soap and plenty of water.

-

Eyes: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to obtain and consult the specific Safety Data Sheet from the supplier before handling this compound.

Conclusion

5-Methyl-1,3-benzenediacetonitrile is a fundamentally important intermediate in the pharmaceutical industry, particularly for the synthesis of Anastrozole. Its synthesis via the cyanation of 3,5-bis(bromomethyl)toluene is a well-established and efficient process. While detailed public spectral and safety data are limited, this guide provides a comprehensive overview of its known properties, synthesis, and applications, serving as a critical resource for researchers and developers in the field. Adherence to strict safety protocols is essential when working with this and other nitrile-containing compounds.

References

-

PubChem. (n.d.). 5-Methyl-1,3-benzenediacetonitrile. Retrieved February 13, 2026, from [Link]

-

Tambi, S. T. (n.d.). THE SYNTHESIS OF ANASTRAZOLE INTERMEDIATES USING CONTINUOUS FLOW SYSTEMS. CORE. Retrieved February 13, 2026, from [Link]

-

LookChem. (n.d.). 5-Methyl-1,3-benzenediacetonitrile. Retrieved February 13, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 5-Methyl-1,3-benzenediacetonitrile. Retrieved February 13, 2026, from [Link]

Sources

An In-Depth Technical Guide to Synthesis Pathways Involving 3,5-Bis(cyanomethyl)toluene Precursors

Abstract

This technical guide provides a comprehensive overview of the synthesis and derivatization of 3,5-bis(cyanomethyl)toluene, a versatile precursor in the development of pharmaceuticals and other functional molecules. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into key synthetic transformations. We will explore the preparation of 3,5-bis(cyanomethyl)toluene and its subsequent conversion into a range of valuable intermediates, including the precursor for the aromatase inhibitor Anastrozole, as well as diamines and dicarboxylic acids. The guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and presents quantitative data to ensure scientific integrity and practical utility.

Introduction: The Strategic Importance of 3,5-Bis(cyanomethyl)toluene

3,5-Bis(cyanomethyl)toluene is a symmetrically substituted aromatic dinitrile. Its structure, featuring two reactive cyanomethyl groups attached to a central toluene core, makes it a valuable building block in organic synthesis. The nitrile functionalities can be readily transformed into a variety of other chemical groups, such as amines, carboxylic acids, and amides, opening up a wide array of synthetic possibilities. Furthermore, the benzylic nature of the cyanomethyl groups imparts unique reactivity, allowing for selective modifications at these positions.

This guide will delve into the key synthetic pathways originating from this precursor, with a particular focus on methodologies relevant to pharmaceutical and materials science research. Each section is designed to provide not only a step-by-step protocol but also a rationale for the chosen reagents and conditions, empowering researchers to adapt and optimize these methods for their specific applications.

Synthesis of the Precursor: 3,5-Bis(cyanomethyl)toluene

The most common and efficient route to 3,5-bis(cyanomethyl)toluene involves the nucleophilic substitution of a dihalo precursor, typically 3,5-bis(bromomethyl)toluene, with a cyanide salt. This reaction is a cornerstone for accessing the dinitrile in good yield and purity.

Cyanation of 3,5-Bis(bromomethyl)toluene

The conversion of 3,5-bis(bromomethyl)toluene to 3,5-bis(cyanomethyl)toluene is a classic example of a Williamson ether synthesis-type reaction, where the bromide leaving groups are displaced by the cyanide nucleophile. The choice of cyanide source and solvent system is critical for achieving high yields and minimizing side reactions.

Causality Behind Experimental Choices:

-

Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used. The choice often depends on solubility in the chosen solvent and cost.

-

Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is preferred to dissolve both the organic substrate and the inorganic cyanide salt, facilitating the reaction.

-

Temperature: The reaction is typically carried out at a slightly elevated temperature to ensure a reasonable reaction rate. However, excessively high temperatures should be avoided to prevent potential side reactions, such as elimination or decomposition.

-

Work-up: An aqueous work-up is necessary to remove the inorganic salts. The product is then extracted into an organic solvent and purified.

Experimental Protocol: Synthesis of 3,5-Bis(cyanomethyl)toluene

| Reagent/Solvent | Molar Equiv. | Amount |

| 3,5-Bis(bromomethyl)toluene | 1.0 | (as starting material) |

| Sodium Cyanide (NaCN) | 2.2 | (excess to drive reaction) |

| Dimethylformamide (DMF) | - | (sufficient to dissolve) |

Procedure:

-

In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 3,5-bis(bromomethyl)toluene.

-

Dimethylformamide (DMF) is added to dissolve the starting material completely.

-

Sodium cyanide is added to the solution in one portion.

-

The reaction mixture is heated to 60-70 °C and stirred vigorously for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into a beaker containing ice-water.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude 3,5-bis(cyanomethyl)toluene can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford a white to off-white solid.

Caption: Synthesis of 3,5-bis(cyanomethyl)toluene.

Pathway I: Synthesis of Anastrozole Intermediates

A significant application of 3,5-bis(cyanomethyl)toluene is in the synthesis of Anastrozole, a non-steroidal aromatase inhibitor used in the treatment of breast cancer.[1][2] The dinitrile serves as a key precursor for the construction of the tetramethyl-substituted core of the drug molecule.

Exhaustive Methylation of 3,5-Bis(cyanomethyl)toluene

The benzylic protons alpha to the nitrile groups in 3,5-bis(cyanomethyl)toluene are acidic and can be removed by a strong base. The resulting carbanions can then be alkylated with a methylating agent. This process is repeated to achieve exhaustive methylation, leading to the formation of 3,5-bis(2-cyanoprop-2-yl)toluene.

Causality Behind Experimental Choices:

-

Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is typically used to deprotonate the benzylic carbons without competing in nucleophilic addition to the nitrile.

-

Methylating Agent: Methyl iodide (CH₃I) is a highly reactive and effective methylating agent.

-

Solvent: A polar aprotic solvent like DMF is used to facilitate the reaction between the ionic and organic species.

-

Stoichiometry: A significant excess of both the base and the methylating agent is required to drive the reaction to completion and achieve tetramethylation.

Experimental Protocol: Synthesis of 3,5-Bis(2-cyanoprop-2-yl)toluene

| Reagent/Solvent | Molar Equiv. | Amount |

| 3,5-Bis(cyanomethyl)toluene | 1.0 | (as starting material) |

| Sodium Hydride (60% in mineral oil) | 4.4 | (for deprotonation) |

| Methyl Iodide | 4.4 | (methylating agent) |

| Dimethylformamide (DMF) | - | (sufficient to dissolve) |

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous DMF, a solution of 3,5-bis(cyanomethyl)toluene in DMF is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is stirred at 0 °C for 30 minutes, during which hydrogen gas evolution will be observed.

-

Methyl iodide is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours until TLC analysis indicates the complete consumption of the starting material.

-

The reaction is carefully quenched by the slow addition of ice-water.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 3,5-bis(2-cyanoprop-2-yl)toluene as a solid.

Caption: Synthesis of the Anastrozole intermediate.

Pathway II: Reduction to Diamines

The nitrile groups of 3,5-bis(cyanomethyl)toluene can be reduced to primary amines, yielding 3,5-bis(2-aminoethyl)toluene. This diamine is a valuable building block for the synthesis of polymers, ligands for metal complexes, and other nitrogen-containing compounds.

Catalytic Hydrogenation of 3,5-Bis(cyanomethyl)toluene

Catalytic hydrogenation is a clean and efficient method for the reduction of nitriles. Raney Nickel is a commonly employed catalyst for this transformation due to its high activity and selectivity.

Causality Behind Experimental Choices:

-

Catalyst: Raney Nickel is a highly active catalyst for the hydrogenation of nitriles to primary amines.[3][4] Other catalysts such as platinum or palladium on carbon can also be used, but may sometimes lead to the formation of secondary and tertiary amines as byproducts.

-

Hydrogen Source: High-pressure hydrogen gas is typically used to achieve efficient reduction.

-

Solvent: A solvent that is inert to the reaction conditions, such as ethanol or methanol, is used. The presence of ammonia in the solvent can help to suppress the formation of secondary and tertiary amine byproducts by shifting the equilibrium away from imine intermediates.

-

Temperature and Pressure: The reaction is usually carried out at elevated temperature and pressure to ensure a reasonable reaction rate and complete conversion.

Experimental Protocol: Synthesis of 3,5-Bis(2-aminoethyl)toluene

| Reagent/Solvent/Catalyst | Molar Equiv. | Amount |

| 3,5-Bis(cyanomethyl)toluene | 1.0 | (as starting material) |

| Raney Nickel | catalytic | (typically 5-10 wt%) |

| Ethanol (saturated with ammonia) | - | (solvent) |

| Hydrogen Gas | - | (high pressure) |

Procedure:

-

A high-pressure autoclave is charged with 3,5-bis(cyanomethyl)toluene and Raney Nickel catalyst (as a slurry in ethanol).

-

The autoclave is then filled with ethanol saturated with ammonia.

-

The vessel is sealed and purged several times with nitrogen, followed by hydrogen.

-

The autoclave is pressurized with hydrogen to the desired pressure (e.g., 50-100 atm) and heated to the reaction temperature (e.g., 80-120 °C).

-

The reaction mixture is stirred vigorously for several hours, and the progress is monitored by the uptake of hydrogen.

-

After the reaction is complete, the autoclave is cooled to room temperature and the excess hydrogen is carefully vented.

-

The catalyst is removed by filtration through a pad of Celite. Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet with solvent.

-

The filtrate is concentrated under reduced pressure to afford the crude diamine.

-

The product can be purified by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.

Caption: Hydrolysis of the dinitrile to a dicarboxylic acid.

Pathway IV: Cyclization Reactions

The two cyanomethyl groups in 3,5-bis(cyanomethyl)toluene can potentially participate in intramolecular cyclization reactions to form macrocyclic structures. One such reaction is the Thorpe-Ziegler cyclization.

Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile, catalyzed by a strong base, to form a cyclic α-cyano enamine, which can then be hydrolyzed to a cyclic ketone. [5][6]For 3,5-bis(cyanomethyl)toluene, this would involve the formation of a large ring system.

Causality Behind Experimental Choices:

-

High Dilution: To favor intramolecular cyclization over intermolecular polymerization, the reaction is typically carried out under high dilution conditions. This is achieved by the slow addition of the dinitrile to a solution of the base.

-

Strong, Non-nucleophilic Base: A strong base, such as sodium hydride or lithium diisopropylamide (LDA), is required to deprotonate the benzylic carbon.

-

Aprotic Solvent: An inert, aprotic solvent like toluene or THF is used.

-

Subsequent Hydrolysis: The initially formed cyclic enamine is typically not isolated but is directly hydrolyzed in a separate step using aqueous acid to yield the cyclic ketone.

Conceptual Experimental Protocol: Thorpe-Ziegler Cyclization of a Dinitrile

| Reagent/Solvent | Molar Equiv. | Amount |

| 3,5-Bis(cyanomethyl)toluene | 1.0 | (as starting material) |

| Sodium Hydride | 1.1 | (catalyst) |

| Toluene | - | (high dilution) |

| Hydrochloric Acid (aq) | - | (for hydrolysis) |

Procedure:

-

A solution of 3,5-bis(cyanomethyl)toluene in a large volume of anhydrous toluene is prepared.

-

A separate flask is charged with a suspension of sodium hydride in anhydrous toluene.

-

The solution of the dinitrile is added very slowly (over several hours) to the stirred suspension of the base at reflux temperature.

-

After the addition is complete, the reaction mixture is refluxed for an additional period to ensure complete cyclization.

-

The reaction is cooled, and the excess base is carefully quenched.

-

The cyclic enamine intermediate is then hydrolyzed by the addition of aqueous hydrochloric acid and further heating.

-

The organic layer is separated, washed, dried, and concentrated.

-

The resulting cyclic ketone can be purified by column chromatography or other suitable methods.

Note: The successful Thorpe-Ziegler cyclization to form large rings can be challenging and highly substrate-dependent. The protocol provided is a general representation and would require significant optimization for 3,5-bis(cyanomethyl)toluene.

Caption: Conceptual pathway for macrocyclization.

Conclusion

3,5-Bis(cyanomethyl)toluene is a highly versatile and valuable precursor in organic synthesis. This guide has detailed several key synthetic pathways that leverage its unique structure and reactivity. From the synthesis of important pharmaceutical intermediates like the precursor to Anastrozole to the generation of functional building blocks such as diamines and dicarboxylic acids, the applications of this compound are broad and significant. The provided protocols, grounded in established chemical principles, offer a solid foundation for researchers to explore and expand upon the synthetic utility of 3,5-bis(cyanomethyl)toluene in their respective fields.

References

- CN101239932A - Preparation of 3,5-bis(2-cyano-isopropyl)

-

Thorpe reaction - Wikipedia. [Link]

-

An efficient synthesis of 3,5-bis(2-cyanoisopropyl)toluene | Request PDF - ResearchGate. [Link]

-

hydrolysis of nitriles - Chemguide. [Link]

-

Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers - MDPI. [Link]

-

Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. [Link]

Sources

Methodological & Application

Step-by-step synthesis of Anastrozole using 5-Methyl-1,3-benzenediacetonitrile

Executive Summary

This application note details the synthetic pathway for Anastrozole (CAS: 120511-73-1), a non-steroidal aromatase inhibitor, starting from the intermediate 5-Methyl-1,3-benzenediacetonitrile (also known as 3,5-bis(cyanomethyl)toluene). The protocol focuses on achieving high regioselectivity and purity, specifically addressing the challenges of exhaustive methylation and the suppression of the unwanted iso-anastrozole regioisomer during the triazole coupling stage.

Strategic Synthetic Pathway

The synthesis is executed in three defined stages. The choice of reagents is driven by the need to maximize yield while minimizing the formation of difficult-to-remove byproducts.[1]

-

Exhaustive Methylation: Conversion of the methylene protons to gem-dimethyl groups using methyl iodide (MeI) and a strong base.

-

Wohl-Ziegler Bromination: Radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS).

-

Heterocyclic Coupling: Nucleophilic substitution with 1,2,4-triazole sodium salt, optimized for regioselectivity.

Safety & Hazard Protocols (GLP Standards)

-

Methyl Iodide (MeI): A potent alkylating agent and suspected carcinogen. All transfers must occur in a certified fume hood. Use double-gloving (Laminate/Nitrile).

-

Sodium Hydride (NaH): Pyrophoric. Store under inert gas (Argon/Nitrogen). Quench excess hydride carefully with isopropanol before aqueous workup.

-

N-Bromosuccinimide (NBS): Irritant. Ensure reagents are dry; water contamination can lead to hydrolysis and reduced radical efficiency.

Detailed Experimental Protocols

Stage 1: Exhaustive Methylation

Objective: Transform 5-Methyl-1,3-benzenediacetonitrile into 3,5-bis(2-cyanoprop-2-yl)toluene. Rationale: The gem-dimethyl groups prevent benzylic deprotonation in subsequent steps and are pharmacophoric requirements for Anastrozole.

-

Reagents:

-

Substrate: 5-Methyl-1,3-benzenediacetonitrile (1.0 eq)

-

Base: Sodium Hydride (60% dispersion in oil) (4.5 eq)

-

Alkylating Agent: Methyl Iodide (4.5 eq)

-

Solvent: Anhydrous DMF (Dimethylformamide)

-

-

Protocol:

-

Charge a 3-neck RBF with NaH (washed with hexanes to remove oil if high purity is required) and suspend in anhydrous DMF under Nitrogen flow. Cool to 0°C.

-

Add 5-Methyl-1,3-benzenediacetonitrile dropwise as a solution in DMF. Evolution of hydrogen gas (

) will be observed. Stir for 30 mins to ensure complete deprotonation of the -

Add Methyl Iodide dropwise, maintaining internal temperature

C. The reaction is highly exothermic. -

Allow the mixture to warm to room temperature (25°C) and stir for 3–5 hours.

-

Validation: Monitor by TLC (Ethyl Acetate/Hexane 1:4). The disappearance of the starting material and the appearance of a less polar spot indicates conversion.

-

Workup: Quench with saturated

(aq). Extract with Ethyl Acetate ( -

Purification: Recrystallize from Hexane/Ethanol to yield white crystals.

-

Stage 2: Benzylic Bromination

Objective: Selective bromination of the toluene methyl group to form 3,5-bis(2-cyanoprop-2-yl)benzyl bromide.[3][4] Rationale: Radical conditions are necessary to target the benzylic position without affecting the nitrile groups.

-

Reagents:

-

Substrate: 3,5-bis(2-cyanoprop-2-yl)toluene (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq)

-

Initiator: Benzoyl Peroxide (BPO) or AIBN (0.05 eq)

-

Solvent: Chlorobenzene or Acetonitrile (CCl4 is historically used but avoided due to toxicity).

-

-

Protocol:

-

Dissolve the methylated intermediate in Chlorobenzene.

-

Add NBS and the radical initiator (BPO).

-

Heat the mixture to reflux (

C) for 2–4 hours. -

Critical Control Point: Do not overheat or extend reaction time excessively, as this promotes the formation of the dibromo impurity, which is difficult to separate.

-

Workup: Cool to 0°C to precipitate succinimide byproduct. Filter off the solids.[5][6][7]

-

Concentrate the filtrate.[3] The residue is typically used directly in the next step or purified via rapid silica filtration to remove residual succinimide.

-

Stage 3: Triazole Coupling (Anastrozole Formation)

Objective: Nucleophilic substitution to attach the 1,2,4-triazole ring.[8]

Rationale: Using the sodium salt of 1,2,4-triazole in a polar aprotic solvent favors the

-

Reagents:

-

Substrate: 3,5-bis(2-cyanoprop-2-yl)benzyl bromide (1.0 eq)

-

Nucleophile: 1,2,4-Triazole Sodium Salt (1.5 eq)

-

Solvent: DMF or NMP

-

-

Protocol:

-

Dissolve 1,2,4-triazole sodium salt in DMF. (Alternatively, generate in situ using 1,2,4-triazole and

). -

Cool the solution to

C. -

Add the benzyl bromide intermediate (dissolved in DMF) slowly.

-

Stir at room temperature for 2–4 hours.

-

Workup: Pour into ice water. Extract with Ethyl Acetate.[1][2][3][6]

-

Purification: The crude typically contains ~90% Anastrozole and ~10% iso-anastrozole. Purify via column chromatography (Eluent: EtOAc/Hexane) or crystallization from Isopropyl Alcohol/Heptane to achieve >99.8% purity.

-

Data Summary & Process Metrics

| Parameter | Stage 1 (Methylation) | Stage 2 (Bromination) | Stage 3 (Coupling) |

| Key Reagent | MeI / NaH | NBS / BPO | 1,2,4-Triazole Na+ |

| Mechanism | Nucleophilic Substitution ( | Radical Substitution (SR) | Nucleophilic Substitution ( |

| Critical Impurity | Mono-methylated species | Dibromo-species | Iso-anastrozole ( |

| Typical Yield | 85 - 92% | 70 - 80% | 65 - 75% |

| Temp.[1][2][3][5][6][8][9][10][11] Range |

Pathway Visualization

Caption: Logical workflow of Anastrozole synthesis highlighting key intermediates and the divergence of the regiochemical impurity.

References

-

AstraZeneca UK Ltd. (1990). Derivatives of 1,3-benzenediacetonitrile. US Patent 4,935,437.[3][4][5][6] Link

-

BenchChem. (2025).[1] An In-Depth Technical Guide to the Synthesis of Anastrozole. Link

-

Zydus Cadila Healthcare Ltd. (2009). Process for the preparation of pure anastrozole. EP Patent 2066646B1. Link

-

ChemicalBook. (n.d.). Anastrozole Synthesis and Reaction Pathways. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. vjs.ac.vn [vjs.ac.vn]

- 3. EP2066646B1 - Process for the preparation of pure anastrozole - Google Patents [patents.google.com]

- 4. US20100099887A1 - Process for the Preparation of Pure Anastrozole - Google Patents [patents.google.com]

- 5. US8058302B2 - Process for preparing pure anastrozole - Google Patents [patents.google.com]

- 6. US20060189670A1 - Process for the preparation of anastrozole and intermediates thereof - Google Patents [patents.google.com]

- 7. WO2007054963A2 - A process for the preparation of pure anastrozole - Google Patents [patents.google.com]

- 8. WO2014184754A1 - Method for preparing anastrozole for pharmaceutical purposes - Google Patents [patents.google.com]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 10. Anastrozole synthesis - chemicalbook [chemicalbook.com]

- 11. US20080177081A1 - Process for Preparation of Anastrozole - Google Patents [patents.google.com]

Application Note: High-Efficiency Gem-Dimethylation of 5-Methyl-1,3-benzenediacetonitrile

Executive Summary & Strategic Context

This application note details the protocol for the exhaustive gem-dimethylation of 5-Methyl-1,3-benzenediacetonitrile (CAS 120511-74-2). This transformation is the critical yield-determining step in the synthesis of Anastrozole (Arimidex), a non-steroidal aromatase inhibitor used in breast cancer therapy.

The conversion of the methylene (

Core Transformation

-

Substrate: 5-Methyl-1,3-benzenediacetonitrile (3,5-bis(cyanomethyl)toluene)

-

Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

-

Mechanism: Interfacial Nucleophilic Substitution (

)

Scientific Principles & Reaction Engineering

Acidity and Thermodynamics

The

Why PTC?

In a standard biphasic system (Water/Toluene),

-

Interfacial Ion Exchange:

-

Deprotonation:

extracts a proton from the substrate in the organic phase (or at the interface), generating a lipophilic ion pair -

Alkylation: This ion pair attacks the alkylating agent (MeI) rapidly in the organic phase.

Mechanistic Pathway (Graphviz Visualization)

Caption: Interfacial mechanism of PTC alkylation. The catalyst shuttles hydroxide into the organic phase to generate the reactive carbanion.

Detailed Experimental Protocol

Reagents & Equipment

| Component | Specification | Role | Molar Eq. |

| Substrate | 5-Methyl-1,3-benzenediacetonitrile | Precursor | 1.0 |

| Alkylating Agent | Methyl Iodide (MeI) | Electrophile | 5.0 - 6.0 |

| Base | 50% w/w NaOH (aq) | Deprotonating Agent | 10.0 |

| Catalyst | Tetrabutylammonium Bromide (TBAB) | Phase Transfer Catalyst | 0.05 (5 mol%) |

| Solvent | Toluene (HPLC Grade) | Organic Phase | 10 Vol |

Safety Note: Methyl Iodide is a neurotoxin and suspected carcinogen. Handle only in a fume hood. Nitrile compounds can release cyanide under extreme acidic/thermal stress.

Step-by-Step Methodology

Step 1: System Preparation

-

Charge a 3-neck round-bottom flask with 5-Methyl-1,3-benzenediacetonitrile (1.0 eq) and TBAB (0.05 eq).

-

Add Toluene (10 volumes relative to substrate mass).

-

Critical Check: Ensure the solid substrate is fully dissolved or well-dispersed before proceeding.

Step 2: Base Addition & Temperature Control

-

Cool the mixture to 0–5°C using an ice/water bath. The reaction is exothermic; controlling the initial geotherm is vital to prevent side reactions (e.g., nitrile hydrolysis).

-

Add 50% NaOH solution (10.0 eq) dropwise over 20 minutes. Vigorous mechanical stirring (overhead stirrer preferred) is required to maximize the interfacial surface area.

Step 3: Alkylation

-

Add Methyl Iodide (5.0 eq) dropwise via an addition funnel, maintaining internal temperature

. -

Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) .

-

Reaction Time: Stir vigorously for 2–4 hours.

-

Monitoring: Sample the organic layer for HPLC/TLC.

-

TLC Mobile Phase: Hexane:Ethyl Acetate (8:2).

-

Endpoint: Disappearance of starting material (

) and mono/tri-methylated intermediates. The tetra-methylated product is less polar (

-

Step 4: Quench & Workup

-

Cool the mixture to 10°C.

-

Slowly add Water (10 volumes) to dissolve precipitated salts (NaI/NaBr).

-

Separate the phases. Extract the aqueous layer once with Toluene.

-

Combine organic layers and wash with:

-

Water (to remove residual NaOH).

-

0.1M HCl (optional, rapid wash to neutralize trace base—caution: do not prolong contact to avoid nitrile hydrolysis).

-

Brine (saturated NaCl).

-

-

Dry over anhydrous

and concentrate under reduced pressure.

Step 5: Purification (Crystallization)

-

The crude residue is typically a solid or viscous oil.

-

Recrystallize from Isopropyl Alcohol (IPA) / Hexane (1:5 ratio).

-

Heat to reflux to dissolve, then cool slowly to 0°C.

-

Filter the white crystalline solid.

Process Validation & Troubleshooting

Data Specifications

| Parameter | Expectation | Notes |

| Yield | 85% – 95% | High efficiency due to thermodynamic driving force of methylation. |

| Purity (HPLC) | >98% | Main impurity is usually the tri-methylated species. |

| Appearance | White/Off-white solid | |

| Melting Point | 80–85°C | Distinct from starting material (~45°C). |

Troubleshooting Guide

-

Issue: Incomplete Alkylation (Tri-methyl impurity persists).

-

Root Cause:[4] Insufficient base strength or catalyst poisoning.

-

Solution: Add an additional 1.0 eq of MeI and 2.0 eq of NaOH. Ensure stirring is vigorous (vortexing) to maintain the emulsion.

-

-

Issue: Hydrolysis (Amide formation). [4][5]

-

Root Cause:[4] Temperature too high or reaction time too long in the presence of concentrated base.

-

Solution: Keep reaction temperature below 30°C. Perform the water quench immediately upon reaction completion.

-

-

Issue: Emulsion during workup.

-

Root Cause:[4] Surfactant effect of TBAB.

-

Solution: Filter the biphasic mixture through a pad of Celite before separation, or add more brine.

-

Advanced Workflow (Flow Chemistry)

For industrial scale-up, a continuous flow approach is recommended to manage the exotherm and improve selectivity.

-

Reactor: PTFE Coil Reactor.

-

Conditions: 40°C, Residence time ~8 minutes.

-

Advantage: Search results indicate 99% conversion with superior throughput compared to batch mode [1].

References

-

BenchChem. Synthesis of Anastrozole via a Benzyl Bromide Intermediate. Retrieved from .

-

Tambi, S. T., & Watts, P. (2020). The Synthesis of Anastrozole Intermediates Using Continuous Flow Systems. CORE.[3] Retrieved from .

-

Santa Cruz Biotechnology. 5-Methyl-1,3-benzenediacetonitrile Safety Data Sheet (SDS). Retrieved from .

- Makosza, M. (1975). Phase Transfer Catalysis: A General Method for Alkylation. Pure & Applied Chemistry.

- US Patent 4,935,437.Aromatase Inhibitors and their Pharmacological Use. (Original patent describing the alkylation of benzenediacetonitriles for Anastrozole synthesis).

Sources

Application Note: High-Efficiency gem-Dimethylation of 5-Methyl-1,3-benzenediacetonitrile

Executive Summary

This application note details the protocol for the exhaustive gem-dimethylation of 5-Methyl-1,3-benzenediacetonitrile (also known as 3,5-bis(cyanomethyl)toluene). This transformation is the critical synthetic step in the manufacturing of Anastrozole (Arimidex), a potent non-steroidal aromatase inhibitor used in breast cancer therapy.

The objective is the installation of four methyl groups at the benzylic positions (

Reaction Overview & Mechanism

Chemical Transformation

The reaction involves the nucleophilic substitution (

Starting Material: 5-Methyl-1,3-benzenediacetonitrile (MW: 170.21)

Reagents: Methyl Iodide (MeI), Sodium Hydride (NaH)

Product:

Mechanistic Pathway

The reaction proceeds through a stepwise deprotonation-alkylation cycle. The acidity of the benzylic protons (

-

Deprotonation 1: Base removes a proton from the

-carbon. -

Alkylation 1: The resulting carbanion attacks MeI.

-

Repeat: This cycle repeats three more times until no benzylic protons remain.

Critical Control Point: The steric hindrance increases with each added methyl group. The final methylation (4th addition) is the rate-determining step for completion. Incomplete reaction results in the "tri-methyl" impurity, which is difficult to separate.

Figure 1: Stepwise alkylation pathway showing the progression from starting material to the exhaustive tetramethylated product.

Experimental Protocol

Reagents & Equipment

| Reagent | Equiv.[1] | Role | Specification |

| 5-Methyl-1,3-benzenediacetonitrile | 1.0 | Substrate | Purity >98%, Dried |

| Methyl Iodide (MeI) | 4.4 - 5.0 | Electrophile | Carcinogen, Handle in hood |

| Sodium Hydride (NaH) | 6.0 - 8.0 | Base | 60% dispersion in mineral oil |

| DMF (N,N-Dimethylformamide) | 10-15 Vol | Solvent | Anhydrous (<0.05% H2O) |

| Ethyl Acetate | N/A | Quench | Reagent Grade |

Equipment:

-

3-Neck Round Bottom Flask (flame-dried,

atmosphere). -

Mechanical Stirrer (magnetic stirring is insufficient for the slurry).

-

Internal Temperature Probe.

-

Ice/Salt Bath (-10°C capacity).

Step-by-Step Procedure

Phase 1: Setup and Dissolution

-

Inert Atmosphere: Purge the reactor with nitrogen.

-

Charging: Charge 5-Methyl-1,3-benzenediacetonitrile (1.0 eq) and Methyl Iodide (4.5 eq) into the flask.

-

Solvent: Add Anhydrous DMF (12 mL per gram of substrate). Stir until the substrate is fully dissolved.

-

Note: MeI is added before the base in this "reverse addition" modification to ensure immediate alkylation of the enolate, minimizing side reactions (e.g., dimerization).

-

-

Cooling: Cool the solution to -5°C to 0°C .

Phase 2: Reaction (Exothermic Step)

-

Base Addition: Add NaH (60% dispersion) (6.0 eq) in small portions over 60–90 minutes.

-

Critical: Monitor internal temperature.[2] Do NOT allow temperature to exceed 10°C during addition.

-

Observation: Vigorous evolution of hydrogen gas (

) will occur. Ensure proper venting.

-

-

Reaction: After addition is complete, allow the mixture to warm to Room Temperature (20–25°C) .

-

Aging: Stir for 2–4 hours.

Phase 3: Quench and Workup

-

Quench: Cool the reaction mixture back to 0°C . Slowly add Ethyl Acetate or IPA to destroy excess NaH.

-

Safety: Proceed dropwise; hydrogen evolution will be rapid.

-

-

Dilution: Pour the reaction mass into ice-cold water (excess volume, ~5x reaction volume).

-

Extraction: Extract with Dichloromethane (DCM) (

).[2] -

Washing: Wash combined organic layers with Brine, then water.

-

Drying: Dry over anhydrous

and concentrate under reduced pressure.

Phase 4: Purification

The crude product is often a solid.

-

Recrystallization: Dissolve crude in hot Isopropyl Alcohol (IPA) or Ethanol . Cool slowly to 0°C to crystallize.

-

Yield: Typical isolated yield is 85–92%.

Process Workflow Diagram

Figure 2: Operational workflow for the batch synthesis process.

Analytical Specifications

To ensure the material is suitable for downstream Anastrozole synthesis, the following specifications must be met:

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid |

| Identification | 1H-NMR | |

| Purity | HPLC | > 98.5% (Area %) |

| Tri-methyl Impurity | HPLC | < 0.5% |

| Water Content | KF | < 0.5% |

Troubleshooting & Optimization

Incomplete Methylation

If the "Tri-methyl" impurity persists (>2%):

-

Cause: Decomposition of MeI or inactivation of NaH by moisture.

-

Solution: Add an additional 0.5 eq of MeI followed by 0.5 eq of NaH. Ensure DMF is strictly anhydrous.

"Runaway" Exotherm

-

Cause: Adding NaH too quickly.

-

Solution: Stop addition immediately. Cool flask to -10°C. Resume only when T < 0°C.

O-Alkylation vs C-Alkylation

-

Nitriles generally undergo C-alkylation. However, if hydrolysis occurs, amides may form.

-

Prevention: Keep the system dry. Use fresh NaH.

Safety Considerations (HSE)

-

Methyl Iodide (MeI): A volatile, suspected human carcinogen. MUST be handled in a high-efficiency fume hood. Double-gloving (Laminate/Nitrile) is recommended.

-

Sodium Hydride (NaH): Reacts violently with water to produce hydrogen gas (explosive). Keep away from moisture sources. Have a Class D fire extinguisher available.

-

DMF: Hepatotoxic and readily absorbed through skin.

References

-

US Patent 2006/0189670 A1 . Process for the preparation of anastrozole and intermediates thereof. (2006). Link

-

European Patent EP 2343278 A1 . Process for the preparation of Anastrozole. (2011).[3] Link

-

Santa Cruz Biotechnology.

-Tetramethyl-5-methyl-1,3-benzenediacetonitrile. Link -

Cymit Quimica . Impurity Profile for Anastrozole Intermediates. Link

-

Tanyi, S., & Watts, P. (2016). The Synthesis of Anastrozole Intermediates Using Continuous Flow Systems. University of Hull. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. US20060189670A1 - Process for the preparation of anastrozole and intermediates thereof - Google Patents [patents.google.com]

- 3. Anastrozole synthesis - chemicalbook [chemicalbook.com]

- 4. KR20080015436A - Method of synthesizing anastrozole and one of its intermediate products - Google Patents [patents.google.com]

Application Note: Synthesis of Polyamidoamine (PAMAM) Dendrimers Using a 5-Methyl-1,3-benzenediacetonitrile Core

Introduction

Dendrimers are a unique class of monodisperse, hyperbranched polymers with a well-defined, three-dimensional architecture.[1][2][3] Their structure, consisting of a central core, repeating branching units, and a high density of terminal functional groups, makes them ideal candidates for a wide range of biomedical and materials science applications, including drug delivery, gene therapy, and catalysis.[2][4][5] The choice of the initiator core is critical as it dictates the initial symmetry, multiplicity, and overall geometry of the final dendrimer.

This application note details a protocol for the synthesis of poly(amidoamine) (PAMAM) dendrimers using 5-Methyl-1,3-benzenediacetonitrile as a novel initiator core. This aromatic dinitrile offers a rigid, C2v-symmetric starting point. The two nitrile functionalities serve as latent primary amine precursors, which, upon reduction, provide the reactive sites for the divergent growth of PAMAM dendrimers. The divergent synthesis approach, first reported by Tomalia et al., involves an iterative two-step reaction sequence: a Michael addition followed by an amidation reaction, allowing for the stepwise construction of successive dendrimer generations.[4][6][7]

Principle of the Method

The synthesis begins with the chemical reduction of the two nitrile groups of 5-Methyl-1,3-benzenediacetonitrile to form the corresponding diamine, 5-Methyl-1,3-benzenediamine-N,N'-diethanamine. This molecule serves as the Generation -1 (G-1) core. The subsequent divergent synthesis follows the well-established PAMAM synthesis pathway[8][9][10]:

-

Michael Addition: The primary amine groups of the core are reacted with a molar excess of methyl acrylate. This reaction adds two methyl acrylate molecules to each primary amine, forming an ester-terminated half-generation dendrimer (e.g., G-0.5).[8][11]

-

Amidation: The terminal methyl ester groups are then reacted with a large excess of a diamine, typically ethylenediamine (EDA). This step converts the ester termini to primary amine termini, completing the synthesis of a full generation (e.g., G0).[6][9][10]

This two-step cycle is repeated to build higher generations (G1, G2, etc.), with each cycle exponentially increasing the number of terminal functional groups.[2][8]

Experimental Workflow & Protocols

The overall synthetic strategy is a divergent approach starting from the functionalized aromatic core.

Sources

- 1. Dendrimers: Exploring Their Wide Structural Variety and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. From Structure to Function: The Promise of PAMAM Dendrimers in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. kirj.ee [kirj.ee]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. archivepp.com [archivepp.com]

- 11. Systematic Investigation of Polyamidoamine Dendrimers Surface-Modified with Poly(ethylene glycol) for Drug Delivery Applications: Synthesis, Characterization, and Evaluation of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Minimizing side reactions during the methylation of benzenediacetonitrile

Case ID: BZN-ME-OPT-001

Subject: Minimizing Side Reactions in

Executive Summary & Chemical Logic

The methylation of benzenediacetonitrile (specifically 1,2-, 1,3-, or 1,4-isomers) presents a classic "selectivity vs. reactivity" paradox. The methylene protons (

The Core Problem: The introduction of an alkyl group (methyl) via an

This guide provides protocols to decouple these competing pathways.

Critical Side Reaction Analysis

Before optimizing, we must identify the enemy. The three primary failure modes are:

A. Polyalkylation (The "Runaway" Reaction)

-

Mechanism: The mono-methylated product remains sufficiently acidic to be deprotonated again. If the methylating agent (e.g., MeI, DMS) is in excess or the mixing is inefficient, local "hotspots" of reagent lead to dimethylation at one site before the other site reacts.

-

Result: A statistical mixture of mono-, di-, tri-, and tetra-methylated species that are difficult to separate.

B. Thorpe-Ziegler Cyclization (Self-Condensation)[1]

-

Mechanism: The carbanion of one nitrile attacks the electrophilic carbon of a nitrile on a neighboring molecule (intermolecular) or the same molecule (intramolecular).[1]

-

Risk Factor: Highest for 1,2-benzenediacetonitrile , where intramolecular attack forms a stable 5-membered indene ring (3-amino-2-cyanoindene). For 1,3- and 1,4-isomers, this leads to oligomerization.

-

Prevention: Kinetic control. Alkylation must be faster than condensation.

C. Hydrolysis[1][2][3][4]

-

Mechanism: In the presence of water and strong base, the nitrile hydrolyzes to an amide or carboxylic acid.

-

Prevention: Strictly anhydrous conditions (for NaH methods) or high-concentration alkali with specific PTCs that minimize water transport (for PTC methods).

Visualization: Reaction Pathways

The following diagram maps the kinetic competition between the desired alkylation and the parasitic cyclization/hydrolysis pathways.

Figure 1: Kinetic competition map. Note that the Thorpe-Ziegler pathway is often irreversible under reaction conditions, acting as a permanent yield sink.

Troubleshooting Guide (FAQ Format)

| Issue | Probable Cause | Corrective Action |

| Product is a mixture of mono/di/tri-methyl. | Poor Stoichiometry Control: Adding all reagents at once creates concentration gradients. | Switch to PTC: Use Liquid-Liquid Phase Transfer Catalysis (e.g., 50% NaOH/Toluene with TBAB). The phase boundary acts as a "metering pump," limiting the concentration of active anions. |

| Formation of cyclic indene derivatives. | Thorpe-Ziegler Reaction: Reaction temperature is too high, or alkylating agent is too slow. | Increase Electrophile Reactivity: Switch from Methyl Chloride to Methyl Iodide. Dilution: Lower substrate concentration to disfavor intermolecular condensation. |

| Low Conversion (<50%). | Catalyst Poisoning: If using PTC, the catalyst may be degrading or pairing with iodide ions (poisoning). | Swap Catalyst: If using MeI, iodide builds up. Switch to Methyl Sulfate (DMS) or use a larger cation catalyst (e.g., Aliquat 336) that is less sensitive to iodide poisoning. |

| Hydrolysis (Amide peaks in IR/NMR). | Wet Reagents: Water entering the organic phase. | Dry Solvents: If using NaH, ensure THF/DMF is distilled. If using PTC, saturate the aqueous phase with NaOH (>50%) to reduce water activity ( |

Validated Experimental Protocols

Protocol A: Exhaustive Methylation (Target: Tetramethyl-1,4-benzenediacetonitrile)

Best for: Synthesis of MOF linkers or Anastrozole intermediates.

The Logic: To prevent mono/di mixtures, we force the equilibrium to the right using a massive excess of base and alkylating agent under Phase Transfer Catalysis (PTC).

-

Reagents:

-

1,4-Benzenediacetonitrile (1.0 eq)

-

Methyl Iodide (MeI) (5.0 eq) [Caution: Carcinogen]

-

Tetrabutylammonium Bromide (TBAB) (0.05 eq)

-

Toluene (Solvent)[2]

-

50% w/w NaOH (Aqueous Base)

-

-

Procedure:

-

Dissolve substrate and TBAB in Toluene.

-

Add 50% NaOH.[2] The mixture will be biphasic.

-

Cool to 0°C (Critical to prevent initial exotherm from triggering polymerization).

-

Add MeI dropwise over 30 minutes.

-

Allow to warm to Room Temperature (RT) and stir vigorously (1000 rpm). Note: PTC is diffusion-limited; stirring speed determines rate.

-

-

In-Process Control (IPC):

-

Monitor by GC-MS. Look for M+ (Target) vs M-14 (Trimethyl) peaks.

-

If Trimethyl persists > 2 hours, add fresh TBAB (0.01 eq) and more NaOH.

-

Protocol B: Selective Mono-methylation (Target: Chiral Precursors)

Best for: Asymmetric synthesis where a single methyl group is required.

The Logic: We must starve the reaction of base to prevent polyalkylation. We use "Interfacial Generation" where the anion is formed only at the interface and immediately reacts.

-

Reagents:

-

Benzenediacetonitrile (1.0 eq)

-

Dimethyl Carbonate (DMC) or MeI (1.1 eq)

-

K2CO3 (Solid base, mild)

-

18-Crown-6 (Catalyst)

-

Acetonitrile (Solvent)[3]

-

-

Procedure:

-

Mix substrate, K2CO3, and 18-Crown-6 in dry Acetonitrile.

-

Add MeI extremely slowly (syringe pump: 0.1 eq/hour).

-

Stop Condition: Quench reaction when starting material is <10%. Do not chase 100% conversion, or dimethylation will spike.

-

Mechanism Visualization: Phase Transfer Catalysis

This diagram explains why PTC is the superior method for controlling these side reactions.

Figure 2: Phase Transfer Catalysis Cycle. The separation of the base (aqueous) from the alkylating agent (organic) prevents hydrolysis and allows precise control over the reaction rate via catalyst load.

References

-

Fedoryński, M. (2003). "Syntheses of gem-Dihalocyclopropanes and their Use in Organic Synthesis." Chemical Reviews, 103(4), 1099–1132. (Foundational text on carbanion generation via PTC).

-

Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry, 72(7), 1399–1403. (Authoritative source on PTC mechanisms for nitriles). [3]

-

Taber, D. F. (2008). "C-C Bond Formation: The Thorpe-Ziegler Reaction." Organic Chemistry Portal. (Specifics on nitrile self-condensation). Link

-

AstraZeneca. (1990). "Process for the preparation of Anastrozole." US Patent 4,935,437. (Industrial application of benzenediacetonitrile methylation).

Sources

Technical Support Center: Optimizing Catalyst Load for 5-Methyl-1,3-benzenediacetonitrile Conversion

Welcome to the technical support center for the catalytic conversion of 5-Methyl-1,3-benzenediacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalyst load for this specific transformation. While direct literature on 5-Methyl-1,3-benzenediacetonitrile is sparse, the principles outlined here are derived from extensive data on the hydrogenation of analogous dinitriles, such as isophthalonitrile (IPN), to their corresponding diamines (in this case, m-xylylenediamine).[1][2][3] The insights provided are grounded in established catalytic theory and practice to ensure you can confidently troubleshoot and refine your experimental setup.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the hydrogenation of dinitriles, with a focus on how catalyst loading is a critical, and often pivotal, variable.

Problem 1: Low Conversion or Stalled Reaction

Q: My conversion of 5-Methyl-1,3-benzenediacetonitrile to 5-Methyl-1,3-phenylenedimethanamine is unexpectedly low or has stalled completely. Could my catalyst load be the issue?

A: Yes, an incorrect catalyst load is a primary suspect for low conversion. Several factors related to the amount of catalyst can be at play:

-

Insufficient Catalyst Loading: The most straightforward cause is simply not having enough active sites to facilitate the reaction at a reasonable rate.[4][5] The relationship between catalyst concentration and reaction rate is often positive up to a certain point, where other factors become limiting.[4][6] For nitrile hydrogenations, catalyst loading can range significantly, but starting with a systematic evaluation is key.

-

Mass Transfer Limitations: If the catalyst load is too high, especially in a slurry reactor, it can lead to poor mixing and dispersion. This creates a situation where the bulk solution has a high concentration of reactants, but the catalyst surface is "starved" of either the nitrile or hydrogen. This is particularly relevant for heterogeneous catalysts like Raney® Nickel or Palladium on Carbon (Pd/C).[6]

-

Catalyst Poisoning: Even with an adequate initial load, the catalyst can deactivate. Poisons, which can be present in the starting material, solvent, or hydrogen stream, will bind to the active sites. If the catalyst load is too low, these trace poisons can quickly consume all available sites. Raney® Nickel, for instance, is known to be susceptible to deactivation.[7]

Recommended Actions:

-

Increase Catalyst Load Incrementally: Perform a series of experiments where you systematically increase the catalyst-to-substrate ratio. This will help you determine if the reaction is simply catalyst-limited.

-

Improve Agitation: Ensure your stirring or shaking is vigorous enough to keep the catalyst suspended and well-dispersed, maximizing the available surface area for reaction.

-

Purify Reagents: If increasing the catalyst load does not improve conversion, consider the purity of your starting material, solvent, and hydrogen gas.

Problem 2: Poor Selectivity and Byproduct Formation

Q: I am achieving good conversion, but my yield of the desired primary diamine is low due to the formation of secondary and tertiary amines. How can I adjust the catalyst load to improve selectivity?

A: This is a classic challenge in nitrile hydrogenation. The reaction proceeds through a highly reactive imine intermediate, which can react with the desired primary amine product to form secondary amines, and subsequently tertiary amines.[8][9][10] Catalyst load plays a crucial role in managing the concentration of these intermediates.

-

Excessive Catalyst Load: A very high catalyst concentration can lead to high localized concentrations of the primary amine product on the catalyst surface.[11] This increases the probability of the amine reacting with the imine intermediate before the imine is fully hydrogenated to the desired product.[10]

-

Insufficient Hydrogen Availability at Active Sites: If the catalyst load is high but hydrogen transport to the surface is poor, the residence time of the imine intermediate on the catalyst increases, providing more opportunity for it to react with nearby amine molecules.

The Reaction Network: The hydrogenation of dinitriles is a multi-step process with competing reactions. The goal is to favor the pathway to the primary amine.

Recommended Actions:

-

Optimize Catalyst Load: There is often an optimal catalyst load that is high enough for a good reaction rate but low enough to minimize byproduct formation.[4] A screening experiment (see protocol below) is essential to find this "sweet spot."

-

Increase Hydrogen Pressure: Higher hydrogen pressure can increase the rate of hydrogenation of the imine intermediate to the primary amine, reducing its availability for side reactions.[10]

-

Use Additives: The addition of ammonia or a basic additive like sodium hydroxide is a common industrial strategy to suppress the formation of secondary and tertiary amines.[12][13] These additives can block the acidic sites on the catalyst support that may promote condensation reactions.[14][15][16]

Problem 3: Rapid Catalyst Deactivation

Q: My reaction starts well but then slows down and stops before completion. Is it possible my initial catalyst load is causing premature deactivation?

A: Yes, the initial load can influence the catalyst's lifespan in a given batch. While poisoning from impurities is a common cause, the concentration of reactants and products on the catalyst surface, dictated by the loading, can also lead to deactivation.

-

Fouling/Coking: A very high catalyst load in a poorly mixed system can create "hot spots" on the catalyst surface due to the exothermic nature of hydrogenation. These can lead to the formation of polymeric byproducts that coat the active sites.

-

Strong Adsorption of Intermediates: Certain intermediates or byproducts can bind very strongly to the catalyst's active sites, effectively blocking them.[7] If the catalyst surface area is limited (low loading), this effect becomes more pronounced.

Recommended Actions:

-

Ensure Homogeneous Slurry: Improve agitation to prevent the catalyst from settling, which can exacerbate local concentration effects.

-

Moderate Reaction Temperature: While higher temperatures increase the reaction rate, they can also accelerate deactivation pathways.[10] Finding an optimal temperature is crucial.

-

Consider a Different Catalyst Support: The support material (e.g., alumina, silica, carbon) can influence deactivation. Acidic supports like alumina can sometimes promote side reactions that lead to fouling.[8][14]

Frequently Asked Questions (FAQs)

Q1: How do I determine a starting point for my catalyst load optimization?

A1: A good starting point is to review the literature for similar nitrile hydrogenations. For heterogeneous catalysts like Raney® Nickel or Pd/C, a catalyst loading in the range of 5-20% by weight relative to the substrate is common.[17][18] From there, you can design a small study to test loadings above and below this range (e.g., 2%, 5%, 10%, 20%).

Q2: What are the best practices for handling and adding the catalyst, especially pyrophoric ones like Raney® Nickel?

A2: Safety is paramount when handling pyrophoric catalysts. Raney® Nickel is typically supplied as a 50% slurry in water and must never be allowed to dry out , as it can ignite spontaneously in air.[19][20]

-

Handling: Always handle Raney® Nickel in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles and gloves.[19][21] Keep sources of ignition away.

-

Transfer: To transfer the catalyst, shake the container to create a uniform slurry. Use a pipette or cannula to transfer the required amount to a separate vessel containing the reaction solvent. This allows for washing/solvent exchange if necessary, before adding it to the reactor under an inert atmosphere (e.g., Nitrogen or Argon).[22]

-

Quenching: After the reaction, the catalyst must be carefully filtered and quenched. Never leave the filtered catalyst exposed to air. It should be kept wet with solvent at all times. For disposal, the catalyst can be deactivated by slowly adding it to a dilute acid solution.

Q3: What analytical techniques are recommended for monitoring the reaction and the impact of catalyst load?

A3: To effectively optimize catalyst load, you need to accurately quantify the starting material, desired product, and major byproducts.

-

Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is an excellent technique for this purpose. It can separate the dinitrile, the intermediate monoamine-mononitrile, the final diamine, and secondary/tertiary amine byproducts.

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a quick assessment of the reaction progress by monitoring the disappearance of the benzylic protons of the nitrile and the appearance of the aminomethyl protons.

Experimental Protocols

Protocol 1: Catalyst Load Optimization Study

This protocol outlines a general procedure for determining the optimal catalyst load for the hydrogenation of 5-Methyl-1,3-benzenediacetonitrile in a batch reactor.

Objective: To identify the catalyst load that maximizes the yield of 5-Methyl-1,3-phenylenedimethanamine while minimizing byproduct formation.

Materials:

-

5-Methyl-1,3-benzenediacetonitrile

-

Hydrogenation catalyst (e.g., Raney® Nickel slurry or 5% Pd/C)

-

Anhydrous solvent (e.g., methanol, ethanol, or THF)

-

High-pressure batch reactor equipped with a magnetic stir bar or mechanical stirrer, gas inlet, pressure gauge, and temperature control.

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reactor Setup: Ensure the reactor is clean and dry. Add the magnetic stir bar.

-

Substrate Addition: Accurately weigh 5.0 g of 5-Methyl-1,3-benzenediacetonitrile and add it to the reactor. Add 100 mL of the chosen solvent.

-

Catalyst Preparation (Perform in a fume hood):

-

For the first experiment, weigh a vial.

-

Agitate the catalyst slurry container to ensure homogeneity.

-

Carefully transfer an approximate amount of catalyst slurry to the vial to correspond to the target dry weight (e.g., for a 5% loading on a 5g substrate, you would aim for 0.25g of dry catalyst, which is 0.5g of a 50% slurry). Record the exact weight.

-

-

Inerting the Reactor: Seal the reactor. Purge the system with inert gas 3-5 times to remove all oxygen.

-

Catalyst Addition: Under a positive pressure of inert gas, carefully transfer the weighed catalyst slurry into the reactor via a syringe or cannula.

-

Reaction Execution:

-

Begin stirring at a high rate (e.g., >1000 RPM) to ensure the catalyst is suspended.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar).[8]

-

Heat the reactor to the target temperature (e.g., 80°C).[8]

-

Monitor the reaction by observing hydrogen uptake from the pressure gauge.

-

Take samples at regular intervals (if the reactor setup allows) to analyze by GC.

-

-

Reaction Workup:

-

After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.

-

Vent the hydrogen pressure carefully and purge the reactor with inert gas.

-

Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, keep the filter cake wet with solvent at all times to prevent ignition.

-

Wash the filter cake with additional solvent.

-

Analyze the filtrate by GC to determine conversion and selectivity.

-

-

Repeat: Repeat steps 2-7 for different catalyst loadings (e.g., 2%, 10%, 15%).

Data Presentation

The results of your optimization study can be summarized in a table for easy comparison.

| Catalyst Load (wt%) | Reaction Time (h) | Conversion (%) | Selectivity to Primary Diamine (%) | Yield (%) |

| 2% | 8 | 65 | 95 | 61.8 |

| 5% | 4 | >99 | 92 | >91 |

| 10% | 2 | >99 | 85 | >84 |

| 15% | 1.5 | >99 | 78 | >77 |

| Table 1: Example data from a catalyst load optimization study. Note how increasing the load decreases reaction time but can also reduce selectivity. |

Visualizing the Optimization Workflow

A systematic approach is critical for successful optimization. The following workflow illustrates the key steps and decision points.

References

-

Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. Cole-Parmer. Available from: [Link]

-

Safety, Storage, Shelf Life, Handling and Disposal. Vineeth Chemicals. Available from: [Link]

- CN107540556B - Preparation method of m-xylylenediamine. Google Patents.

-

Factors affecting catalyst activity and reaction rates. Ajeee. Available from: [Link]

-

Standard Operating Procedure: Weighing and Working with Raney Nickel. University of Rochester. Available from: [Link]

-

Catalyst Type, Concentration, And Selectivity: Effects On Exchange Rate And Stability. Preprints.org. Available from: [Link]

-

Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. AJPO Journals. Available from: [Link]

-

The Ultimate Guide to Raney Nickel Mesh. Stanford Advanced Materials. Available from: [Link]

-

m-Xylylenediamine. Wikipedia. Available from: [Link]

-

Raney nickel. Wikipedia. Available from: [Link]

-

Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry. Available from: [Link]

-

Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines: Catalyst Evaluation and Optimization Starting from Octanenitrile. European Journal of Lipid Science and Technology. Available from: [Link]

-

Hydrogenation of Isophthalonitrile with 1-Methylimidazole as an Effective Solvent for m-Xylenediamine Production. ResearchGate. Available from: [Link]

- CN102690205A - Method for preparing m-xylylenediamine. Google Patents.

-

Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega. Available from: [Link]

-

Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process. ResearchGate. Available from: [Link]

-

Effect of reaction solvent on the hydrogenation of isophthalonitrile for meta-xylylendiamine preparation. Yonsei University. Available from: [Link]

-

Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Available from: [Link]

-

The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. Available from: [Link]

-

Isophthalonitrile (IPN) hydrogenation over K modified Ni–Co supported catalysts: catalyst characterization and performance evaluation. RSC Advances. Available from: [Link]

-

Catalytic hydrogenation of isophthalonitrile (IPN) over supported monometallic and bimetallic catalysts. RSC Advances. Available from: [Link]

-

Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available from: [Link]

-

Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst: understanding the essential reason for the high activity and selectivity of the catalyst. RSC Publishing. Available from: [Link]

- US5844114A - Method for the selective hydrogenation of a dinitrile compound. Google Patents.

-

Hydrogenative coupling of nitriles with diamines to benzimidazoles using lignin-derived Rh2P catalyst. PMC. Available from: [Link]

-

Role of acid sites and surface hydroxyl groups in isophthalonitrile hydrogenation catalyzed by supported Ni–Co catalysts. ResearchGate. Available from: [Link]

-

Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. ResearchGate. Available from: [Link]

-

Reaction Rates. Available from: [Link]

-

Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. Available from: [Link]

-

The effect of concentration on rates of reaction. Chemguide. Available from: [Link]

-

Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. Available from: [Link]

-

Isophthalonitrile (IPN) Hydrogenation over K modified Ni-Co Supported Catalysts: Catalyst Characterization and Performance Evaluation. ResearchGate. Available from: [Link]

-

Selective Hydrogenation of Butyronitrile over Raney-Metals. Available from: [Link]

-

Selective Hydrogenation of Fatty Nitriles to Primary Fatty Amines: Catalyst Evaluation and Optimization Starting from Octanenitrile. ResearchGate. Available from: [Link]

-

Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. PMC. Available from: [Link]

-

Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. Available from: [Link]

-

Nitrile Reduction. Wordpress. Available from: [Link]

-

Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. ResearchGate. Available from: [Link]

-

Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar. Available from: [Link]

-

Catalytic Reduction of Nitriles. Available from: [Link]

-

Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. PMC. Available from: [Link]

-

Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. RSC Publishing. Available from: [Link]

Sources

- 1. CN107540556B - Preparation method of m-xylylenediamine - Google Patents [patents.google.com]

- 2. m-Xylylenediamine - Wikipedia [en.wikipedia.org]

- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. Reaction Rates [chem.fsu.edu]

- 6. ajeee.co.in [ajeee.co.in]

- 7. researchgate.net [researchgate.net]

- 8. pp.bme.hu [pp.bme.hu]

- 9. Hydrogenative coupling of nitriles with diamines to benzimidazoles using lignin-derived Rh2P catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Catalyst Type, Concentration, And Selectivity: Effects On Exchange Rate And Stability [eureka.patsnap.com]

- 12. CN102690205A - Method for preparing m-xylylenediamine - Google Patents [patents.google.com]

- 13. US5844114A - Method for the selective hydrogenation of a dinitrile compound - Google Patents [patents.google.com]

- 14. Isophthalonitrile (IPN) hydrogenation over K modified Ni–Co supported catalysts: catalyst characterization and performance evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. Raney nickel - Wikipedia [en.wikipedia.org]

- 21. preciouscatalyst.com [preciouscatalyst.com]

- 22. nickelgreen.com [nickelgreen.com]

Technical Support Center: Controlling Temperature Exotherms in Benzenediacetonitrile Synthesis

Welcome to the technical support center for benzenediacetonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for managing the significant exothermic events associated with this process. Our focus is on ensuring reaction safety, reproducibility, and high yield through a deep understanding of the reaction dynamics and robust experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the thermal hazards of benzenediacetonitrile synthesis.

Q1: Why is the synthesis of 1,4-benzenediacetonitrile so exothermic?

A1: The synthesis of 1,4-benzenediacetonitrile, typically via the nucleophilic substitution of α,α'-dichloro-p-xylene with an alkali metal cyanide like sodium cyanide (NaCN), is a highly exothermic process.[1] The formation of the strong carbon-carbon bond in the nitrile product releases a significant amount of energy. This reaction is a double substitution on a benzylic halide, which is a rapid and energetic process.[2][3] If the rate of heat generation surpasses the rate of heat removal by the cooling system, a dangerous and self-accelerating temperature increase known as a thermal runaway can occur.[4]

Q2: What is a thermal runaway and why is it a major concern in this synthesis?